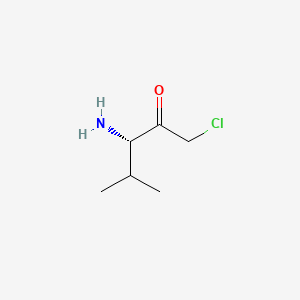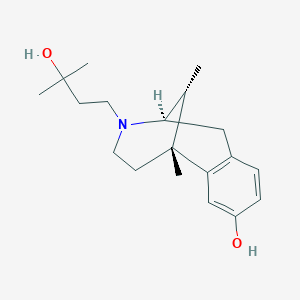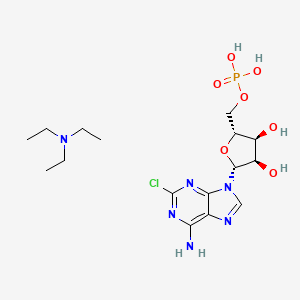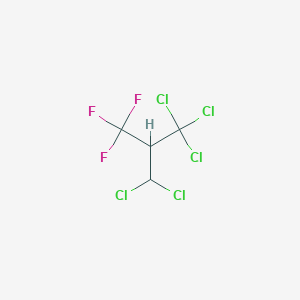
1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane is a halogenated organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its reactivity and stability. It is used in various industrial and scientific applications due to its distinct chemical behavior.
Métodos De Preparación
The synthesis of 1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane involves several steps, typically starting with the chlorination and fluorination of precursor compounds. One common method involves the reaction of trichloroethylene with hydrogen fluoride in the presence of a catalyst, followed by further chlorination to introduce the dichloromethyl group. Industrial production methods often utilize continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated or fluorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common reagents used in these reactions include hydrogen fluoride, chlorine gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other halogenated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with unique mechanisms of action.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1,1,1-Trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane can be compared with other halogenated compounds such as:
1,1,1-Trichloroethane: Known for its use as a solvent, it has a simpler structure and different reactivity compared to this compound.
DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane): A well-known insecticide, DDT has a more complex structure and different environmental and biological impacts.
The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
6968-15-6 |
|---|---|
Fórmula molecular |
C4H2Cl5F3 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
1,1,1-trichloro-2-(dichloromethyl)-3,3,3-trifluoropropane |
InChI |
InChI=1S/C4H2Cl5F3/c5-2(6)1(3(7,8)9)4(10,11)12/h1-2H |
Clave InChI |
IQLJGAZAAZMRDB-UHFFFAOYSA-N |
SMILES canónico |
C(C(Cl)Cl)(C(F)(F)F)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


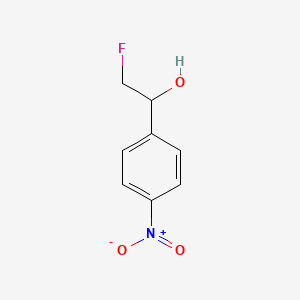
![antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride](/img/structure/B13419360.png)
![Methanesulfonic acid, trifluoro-, [(4-methylphenyl)sulfonyl]methyl ester](/img/structure/B13419363.png)
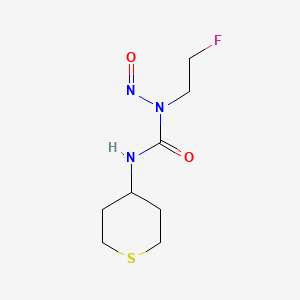
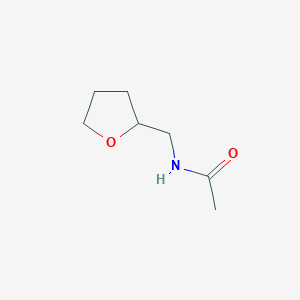
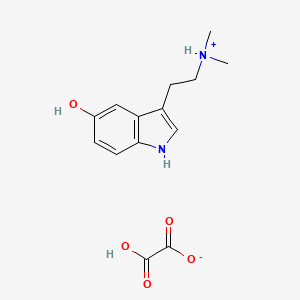
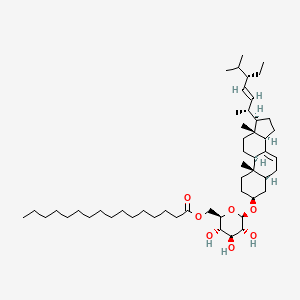
![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride](/img/structure/B13419401.png)
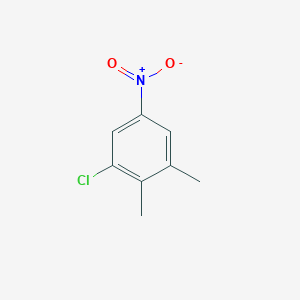
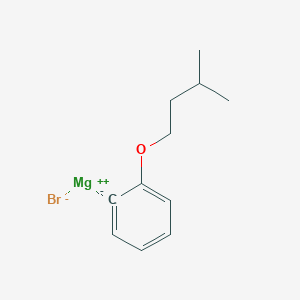
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)
